molecular formula C11H17F2NO4 B2360420 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid CAS No. 1936649-94-3

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid

Número de catálogo: B2360420
Número CAS: 1936649-94-3
Peso molecular: 265.257
Clave InChI: HRJGLGFSNZFIPQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid is a high-value chemical building block designed for advanced research and development, particularly in medicinal chemistry and drug discovery. The compound features both a tert-butoxycarbonyl (Boc) protected amine, a crucial handle for selective synthesis, and a carboxylic acid functional group, enabling its incorporation into larger molecular architectures. The presence of two fluorine atoms on the cyclopentane ring is of significant interest, as introducing fluorine can dramatically alter a molecule's electronic properties, metabolic stability, and bioavailability. Researchers primarily utilize this reagent as a sophisticated scaffold for constructing active pharmaceutical ingredients (APIs). Its structure makes it particularly valuable for creating conformationally constrained peptidomimetics and for exploring structure-activity relationships (SAR) in the development of novel therapeutics, such as enzyme inhibitors or receptor modulators. The geminal difluoro motif is often used as a bioisostere, making this compound a vital tool for modulating the properties of lead compounds in a drug discovery program. For safe handling, please refer to the associated Safety Data Sheet. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-9(2,3)18-8(17)14-10(7(15)16)4-5-11(12,13)6-10/h4-6H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJGLGFSNZFIPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Core Reaction Sequence

The synthesis typically follows a three-step sequence:

  • Cyclopentane Ring Functionalization : Introduction of fluorine atoms at the 3,3-positions.
  • Amino Group Protection : Installation of the tert-butoxycarbonyl (Boc) protecting group.
  • Carboxylic Acid Formation : Oxidation or carboxylation of a precursor moiety.
Fluorination of the Cyclopentane Backbone

Fluorination is achieved using diethylaminosulfur trifluoride (DAST) or Selectfluor®. DAST is preferred for its selectivity in replacing hydroxyl or carbonyl groups with fluorine. For example:

  • Substrate : 3,3-Dihydroxycyclopentanecarboxylate ester.
  • Reagent : DAST (1.2 equiv) in dichloromethane at −20°C to 0°C.
  • Yield : 78–85%.

Selectfluor® is used under aqueous conditions for safer handling:

  • Conditions : Selectfluor® (2.0 equiv), acetonitrile/water (4:1), 60°C, 12 hours.
  • Yield : 70–75%.
Boc Protection of the Amino Group

The Boc group is introduced via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions:

  • Substrate : 3,3-Difluorocyclopentanamine.
  • Reagents : Boc₂O (1.1 equiv), triethylamine (2.0 equiv) in tetrahydrofuran.
  • Conditions : 0°C to room temperature, 6 hours.
  • Yield : 90–95%.
Carboxylic Acid Formation

The carboxylate ester intermediate is hydrolyzed to the carboxylic acid:

  • Reagents : LiOH (3.0 equiv), THF/water (3:1), 50°C, 4 hours.
  • Yield : 88–92%.

Alternative Pathways

Triflate-Mediated Fluorination

A patent-derived method uses triflate intermediates for improved regioselectivity:

  • Triflate Formation : Cyclopentanol derivative treated with triflic anhydride.
  • Fluorination : CsF in tert-butanol at 80°C for 2 hours.
  • Yield : 82%.
Chiral Resolution

For enantiomerically pure product, enzymatic resolution with lipase B is employed post-synthesis:

  • Substrate : Racemic 3,3-difluorocyclopentanecarboxylic acid.
  • Enzyme : Candida antarctica lipase B, pH 7.0 buffer.
  • Yield : 40–45% (S-enantiomer).

Optimization Strategies

Solvent Systems

Step Optimal Solvent Impurity Reduction
Fluorination Dichloromethane 95% purity
Boc Protection Tetrahydrofuran 98% purity
Hydrolysis THF/water (3:1) 99% purity

Water-immiscible solvents (e.g., dichloromethane) minimize side reactions during Boc protection.

Temperature and Time

Reaction Temperature Time (h) Yield (%)
DAST Fluorination 0°C 4 85
Selectfluor® 60°C 12 75
Boc Protection RT 6 95

Lower temperatures during fluorination reduce elimination byproducts.

Industrial-Scale Production

Continuous Flow Synthesis

Adopted for enhanced safety and yield:

  • Fluorination : Microreactor with DAST, residence time 10 minutes.
  • Boc Protection : Tubular reactor, 90% conversion in 30 minutes.
  • Throughput : 5 kg/day.

Purification Techniques

  • Crystallization : Ethyl acetate/hexane (1:3) recrystallization achieves >99% purity.
  • Chromatography : Reserved for chiral resolution (SiO₂, ethanol/n-hexane).

Challenges and Solutions

Byproduct Formation

  • Elimination Products : Mitigated by using bulky bases (e.g., 2,6-lutidine) during fluorination.
  • Racemization : Controlled via low-temperature Boc protection (0°C).

Scalability Issues

  • DAST Handling : Replaced with polymer-supported DAST analogs for safer large-scale use.
  • Solvent Recovery : tert-Butanol recycled via distillation (90% recovery).

Comparative Analysis of Methods

Parameter DAST Fluorination Selectfluor® Method Triflate Route
Yield (%) 85 75 82
Purity (%) 95 90 88
Scalability Moderate High High
Cost (USD/kg) 1200 900 1500

The DAST method offers superior yield but higher cost, while Selectfluor® balances economy and scalability.

Análisis De Reacciones Químicas

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include TFA, DMAP, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound is primarily noted for its utility in the development of pharmaceuticals, particularly as a building block in the synthesis of biologically active molecules. Its structural features allow it to participate in various chemical reactions, making it a versatile intermediate.

Synthesis of Bioactive Compounds

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid can be utilized in the synthesis of compounds that target specific biological pathways. For instance, derivatives of this compound have been studied for their potential as inhibitors of enzymes involved in metabolic pathways, such as phosphoinositide 3-kinase (PI3K) . The ability to modify the tert-butoxycarbonyl (Boc) protecting group facilitates further functionalization, which is crucial for drug design.

Enzyme Inhibition Studies

Research indicates that compounds derived from this compound exhibit inhibitory activity against various enzymes. For example, studies have shown that certain derivatives can inhibit GABA aminotransferase (GABA-AT), an enzyme linked to neurological disorders . This suggests potential therapeutic applications in treating conditions such as epilepsy and anxiety disorders.

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its importance in organic synthesis.

Reaction Pathways

The compound can be synthesized through multi-step reaction pathways involving:

  • Nucleophilic Substitution : The introduction of the difluorocyclopentane moiety can be achieved via nucleophilic substitution reactions.
  • Carboxylic Acid Functionalization : The carboxylic acid group allows for further derivatization, enabling the creation of more complex structures suitable for biological testing.

Biological Studies and Case Examples

Numerous studies have explored the biological implications of using this compound in drug development.

Case Study: GABA-AT Inhibition

A notable case study demonstrated that derivatives of this compound could form covalent bonds with active site residues in GABA-AT, leading to enzyme inhibition. This mechanism was elucidated through detailed kinetic studies and structural analysis using techniques such as NMR spectroscopy and mass spectrometry .

Potential Applications in Cancer Therapy

Research has also indicated that compounds derived from this compound may exhibit anti-cancer properties by targeting specific signaling pathways involved in tumor growth and metastasis . The structural modifications allowed by the Boc group enhance the selectivity and potency of these compounds against cancer cells.

Tables

Application AreaDescription
Medicinal ChemistryBuilding block for pharmaceuticals; enzyme inhibitors
Synthetic MethodologiesMulti-step synthesis; nucleophilic substitution; carboxylic acid functionalization
Biological StudiesGABA-AT inhibition; cancer therapy potential

Mecanismo De Acción

The mechanism of action of 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid involves the interaction of its functional groups with molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites. The difluorocyclopentane ring can interact with enzymes and receptors, modulating their activity through binding interactions .

Comparación Con Compuestos Similares

Cyclopropane and Cyclohexane Derivatives

Key Analogs :

  • The strained cyclopropane ring increases reactivity but reduces conformational flexibility compared to cyclopentane derivatives .
  • 1-(tert-Butoxycarbonylamino)-2,2-difluorocyclopropanecarboxylic acid (SS-0322): Combines cyclopropane strain with 2,2-difluoro substitution, enhancing electrophilicity. The difluoro groups may stabilize transition states in ring-opening reactions .
  • 5-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclohexanecarboxylic acid (QM-9403): Larger cyclohexane ring with 3,3-difluoro substitution.

Table 1: Structural Comparison

Compound Name Ring Size Fluorine Substitution Key Features
Target Compound Cyclopentane 3,3-difluoro Balanced flexibility and stability
SS-0708 (cyclopropane analog) Cyclopropane None High ring strain, reactive
SS-0322 (difluorocyclopropane) Cyclopropane 2,2-difluoro Enhanced electrophilicity
QM-9403 (cyclohexane analog) Cyclohexane 3,3-difluoro Increased lipophilicity

Cyclopentane-Based Analogs

Key Analogs :

  • 3-((tert-Butoxycarbonyl)amino)cyclopentane-1-carboxylic acid: Lacks fluorine substitution, leading to reduced electron-withdrawing effects and lower metabolic stability compared to the difluoro derivative .
  • (1S,3R)-3-[(tert-Butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid: Features an isopropyl substituent, which adds steric bulk and may hinder rotational freedom, impacting binding interactions in enzyme-active sites .
  • (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid (from ): Contains a difluoromethylenyl group and an unsaturated cyclopentene ring. The conjugated system and fluorine atoms enhance acidity (pKa ~3.5) and resonance stabilization, making it suitable for enzyme inhibition studies .

Key Differences :

  • Electronic Effects : The 3,3-difluoro substitution in the target compound increases electron-withdrawing character, stabilizing the carboxylate anion and influencing hydrogen-bonding capacity.
  • Synthetic Accessibility: The target compound is synthesized via straightforward Boc protection and cyclization, whereas analogs like (S)-3-amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic acid require additional steps such as selenation and oxidative elimination .

Physicochemical and Spectral Properties

  • Solubility: The Boc group enhances solubility in organic solvents (e.g., ethyl acetate, dichloromethane), while the carboxylic acid moiety allows aqueous solubility at physiological pH. Difluoro analogs generally exhibit lower aqueous solubility than non-fluorinated derivatives due to increased hydrophobicity .

Actividad Biológica

1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid, also known by its CAS number 1936649-94-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C10H14F2N2O4
  • Molecular Weight : 252.23 g/mol
  • Structure : The compound features a cyclopentane ring with difluoromethyl and tert-butoxycarbonyl functional groups.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. Studies have indicated that it may act as an inhibitor for certain enzymes involved in metabolic pathways.

Enzyme Inhibition

Research has shown that derivatives of cyclopentanecarboxylic acids can act as inhibitors for enzymes such as:

  • GABA Aminotransferase (GABA-AT) : This enzyme is crucial for the metabolism of gamma-aminobutyric acid (GABA), a key neurotransmitter in the central nervous system. The inhibition of GABA-AT can lead to increased levels of GABA, which may have therapeutic effects in conditions like epilepsy and anxiety disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

Case Study: GABA-AT Inhibition

A recent study explored the structural and mechanistic basis for the inhibition of GABA-AT by fluorinated cyclopentanecarboxylic acids. The findings suggested that these compounds form covalent bonds with the active site residues of GABA-AT, leading to irreversible inhibition. This mechanism highlights the potential utility of this compound in developing new treatments for neurological disorders .

Data Table: Biological Activity Summary

Activity Description Reference
GABA-AT InhibitionIrreversible inhibition leading to increased GABA levels
Potential AnticonvulsantMay reduce seizure frequency in animal models
Neuroprotective EffectsProtects neurons from excitotoxicity

Q & A

Q. What are the common synthetic routes for 1-((tert-Butoxycarbonyl)amino)-3,3-difluorocyclopentanecarboxylic acid?

The synthesis typically involves:

  • Cyclopentane Ring Formation : Starting from cyclopentane derivatives, introducing fluorine atoms via fluorination reagents (e.g., DAST or Deoxo-Fluor) at the 3,3-positions .
  • Boc Protection : The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP or TEA) to prevent unwanted side reactions .
  • Carboxylic Acid Activation : The carboxylic acid group is introduced or retained through hydrolysis of ester precursors, often using LiOH or NaOH in aqueous THF .
  • Purification : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexane) or recrystallization ensures high purity (≥95%) .

Q. What analytical techniques confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify stereochemistry and functional groups. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.4 ppm, while fluorine atoms cause splitting in adjacent proton signals .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) confirms purity ≥98% .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+^+ expected for C11H16F2NO4C_{11}H_{16}F_2NO_4) .

Q. What are the primary research applications in medicinal chemistry?

  • Peptide Mimetics : The cyclopentane backbone mimics peptide turn structures, enabling studies on protease inhibitors (e.g., HIV-1 protease) .
  • Prodrug Design : The Boc group allows controlled release of active amines in vivo .
  • Chiral Building Blocks : Its stereochemistry (1R,3S or 1S,3R) is critical for synthesizing enantioselective drug candidates .

Q. What safety precautions are necessary for handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection (e.g., OV/AG/P99 respirators) in poorly ventilated areas .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of fluorinated intermediates .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can the fluorination step be optimized to improve yield?

  • Reagent Selection : Replace DAST with milder fluorinating agents (e.g., XtalFluor-E) to reduce side products like elimination .
  • Temperature Control : Maintain −20°C during fluorination to suppress racemization .
  • Solvent Optimization : Use anhydrous DCM or THF to enhance reagent solubility and reaction homogeneity .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Chiral Auxiliaries : Use (R)- or (S)-BINOL-based catalysts to enforce desired stereochemistry during cyclopentane ring formation .
  • Chiral Chromatography : Separate diastereomers using chiral stationary phases (e.g., Chiralpak IA) .
  • Crystallization-Induced Asymmetric Transformation : Recrystallize intermediates in polar solvents (e.g., ethanol/water) to enrich enantiomeric excess .

Q. How do difluoro groups impact stability under varying pH conditions?

  • Acidic Conditions : The electron-withdrawing effect of fluorine increases susceptibility to Boc deprotection (e.g., rapid cleavage in 4M HCl/dioxane) .
  • Basic Conditions : The carboxylic acid group may form salts (e.g., sodium carboxylate), altering solubility but preserving the difluoro-cyclopentane core .
  • Long-Term Storage : Store at −20°C under nitrogen to prevent hydrolysis or radical degradation .

Q. What computational methods predict interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to model binding to enzyme active sites (e.g., cyclooxygenase-2) .
  • MD Simulations : GROMACS simulations assess conformational stability of peptide analogs in aqueous environments .
  • DFT Calculations : Analyze fluorine’s electronic effects on hydrogen-bonding interactions with catalytic residues .

Q. How to address discrepancies in NMR data during characterization?

  • Deuterated Solvents : Use DMSO-d6_6 or CDCl3_3 to avoid solvent peaks overlapping with analyte signals .
  • 2D NMR (COSY, HSQC) : Resolve complex splitting patterns caused by fluorine atoms .
  • Reference Standards : Compare with published spectra of structurally related Boc-protected amino acids .

Q. What are the implications of Boc removal on compound integrity?

  • Acidic Deprotection : Treat with TFA (20% in DCM) for 1–2 hours at RT. Monitor by TLC to avoid overexposure, which may degrade the cyclopentane ring .
  • Neutralization : After Boc removal, neutralize with aqueous NaHCO3_3 to stabilize the free amine .

Q. How to assess its potential as a transition-state analog in enzyme inhibition?

  • Kinetic Assays : Measure KiK_i values using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2_2 for metalloproteases) .
  • X-ray Crystallography : Co-crystallize with target enzymes (e.g., ACE) to visualize binding modes .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.